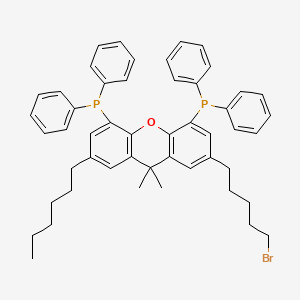![molecular formula C19H15Br2NO4 B12897885 {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-57-3](/img/structure/B12897885.png)
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid functional group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common synthetic route involves the following steps:
Etherification: The quinoline moiety is introduced via an etherification reaction, where 2-ethylquinoline is reacted with the brominated phenol derivative in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the etherified product with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-5-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-7-yl)oxy)phenoxy)acetic acid
Uniqueness
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
918946-57-3 |
|---|---|
Fórmula molecular |
C19H15Br2NO4 |
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24) |
Clave InChI |
RTJXPZCPFMPIJW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
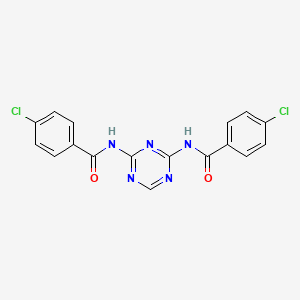
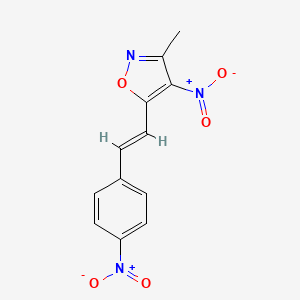
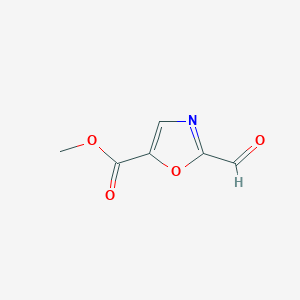
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
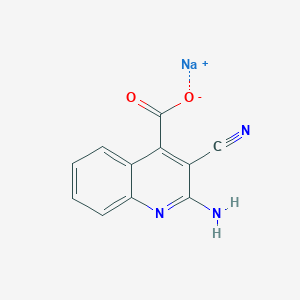
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
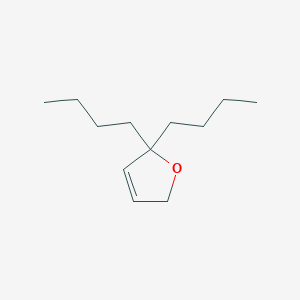
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
